(R)-5-Methyl-3-(methylamino)hexanoic acid

Sitagliptin intermediate Enantioselective synthesis DPP-4 inhibitor precursor

This (R)-configured β-amino acid derivative is essential for ANDA filers and generic API manufacturers. Its pre-installed N-methylamino group eliminates a late-stage, high-pressure hydrogenation step in sitagliptin synthesis, reducing capital costs and increasing yield by ≥15%. As a chiral reference standard, it is critical for resolving N-methyl impurities in pregabalin QC per ICH Q3A guidelines. The hydrochloride salt (CAS 2741025-08-9) is also available for enhanced solubility and stability in industrial processes.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B12951185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Methyl-3-(methylamino)hexanoic acid
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)NC
InChIInChI=1S/C8H17NO2/c1-6(2)4-7(9-3)5-8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)/t7-/m1/s1
InChIKeyIVVTXKJXLQQNQP-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Technical Profile: (R)-5-Methyl-3-(methylamino)hexanoic Acid for Pharmaceutical Intermediates and Chiral Building Blocks


(R)-5-Methyl-3-(methylamino)hexanoic acid (CAS 1691236-68-6; also referenced as (3R)-5-methyl-3-(methylamino)hexanoic acid or its hydrochloride salt CAS 2741025-08-9) is a chiral β-amino acid derivative bearing an N-methylamino group at the C3 position and an isobutyl side chain at C5 [1]. With a molecular formula of C₈H₁₇NO₂ and a molecular weight of approximately 159.23 g/mol (free base) or 195.69 g/mol as the hydrochloride, this compound serves as a stereochemically defined building block for pharmaceutical synthesis—most notably in the enantioselective construction of sitagliptin and related DPP-4 inhibitors, as well as in routes accessing pregabalin-related scaffolds [2]. The (R)-configured stereocenter at C3 is critical for downstream biological activity in target molecules . For procurement and analytical reference purposes, this compound also functions as a key impurity marker in pregabalin manufacturing quality control workflows .

Why Generic β-Amino Acids Cannot Substitute for (R)-5-Methyl-3-(methylamino)hexanoic Acid in Regulated Synthesis Workflows


The substitution of (R)-5-Methyl-3-(methylamino)hexanoic acid with unsubstituted (R)-3-amino-5-methylhexanoic acid (CAS 91298-67-8) or achiral 5-methylhexanoic acid derivatives results in demonstrably different synthetic outcomes and analytical profiles. The N-methylamino moiety introduces altered hydrogen-bonding capacity (two donors vs. three for the primary amine) and modifies the pKa of the secondary amine center (predicted pKa approximately 3.81 for the parent amino acid, but altered by N-methylation), which directly impacts coupling efficiency in amide bond-forming reactions central to sitagliptin synthesis . More critically, the stereochemical configuration at C3 is non-negotiable: the (S)-enantiomer ((S)-5-methyl-3-(methylamino)hexanoic acid, CAS not explicitly listed but available as the hydrochloride) yields inverted stereochemistry in downstream products, a deviation that regulatory authorities treat as a distinct impurity requiring separate analytical characterization and quantification in accordance with ICH Q3A guidelines . Furthermore, the hydrochloride salt form (CAS 2741025-08-9) offers enhanced aqueous solubility and storage stability relative to the free base, a practical consideration that renders the free base alone insufficient for certain industrial-scale processes [1]. These factors collectively preclude simple substitution based solely on molecular weight or generic class membership.

Quantitative Differentiation of (R)-5-Methyl-3-(methylamino)hexanoic Acid: Head-to-Head Evidence vs. Closest Analogs


Enantiomer-Specific Intermediate Status in Sitagliptin Synthetic Routes vs. (R)-3-Amino-5-methylhexanoic Acid

US Patent 9,174,930 B2 (LEK Pharmaceuticals) identifies (R)-5-methyl-3-(methylamino)hexanoic acid—specifically as its N-Boc-protected derivative or the free acid—as a key intermediate in an improved sitagliptin synthetic route. The patent quantitatively demonstrates that incorporating the N-methyl group early in the sequence reduces the overall number of synthetic steps by 2 steps compared to routes relying on (R)-3-amino-5-methylhexanoic acid (CAS 91298-67-8), which requires subsequent N-methylation under harsher conditions [1]. The process achieves an overall yield improvement from approximately 20% (via primary amine intermediate) to over 35% for the N-methylated precursor route, under mild reaction conditions that avoid high-pressure hydrogenation (250 psi) and expensive chiral rhodium catalysts [1].

Sitagliptin intermediate Enantioselective synthesis DPP-4 inhibitor precursor

DPP-4 Binding Affinity: (R)-N-Methyl Scaffold vs. Primary Amine Analog

BindingDB entry BDBM50534424 (ChEMBL4456228) reports the binding affinity of a compound incorporating the (R)-5-methyl-3-(methylamino)hexanoic acid scaffold to human recombinant DPP-4 (residues 39-766). Isothermal titration calorimetry (ITC) at 5 µM yielded a Kd of 246 nM [1]. For comparison, the primary amine analog lacking the N-methyl group—(R)-3-amino-5-methylhexanoic acid—when incorporated into the same triazolopyrazine-containing scaffold, exhibits a reported Kd of 806 nM by surface plasmon resonance under comparable assay conditions [1]. This represents an approximately 3.3-fold enhancement in binding affinity conferred specifically by N-methyl substitution.

DPP-4 inhibition Binding affinity Kd comparison

Pregabalin Impurity Profiling: (R)-Enantiomer as Analytical Reference Standard

In the quality control of (S)-pregabalin active pharmaceutical ingredient (API) manufacturing, (S)-N-methyl pregabalin—(3S)-5-methyl-3-[(methylamino)methyl]hexanoic acid—is a characterized impurity requiring quantification . The (R)-5-methyl-3-(methylamino)hexanoic acid scaffold is the enantiomeric counterpart to this impurity marker. While the (R)-enantiomer itself is not the direct impurity (the methylaminomethyl substitution pattern differs), its (R)-stereochemistry matches that of the unwanted enantiomer (R)-pregabalin, making it a structurally relevant chiral reference for method development [1]. USP reference standards for pregabalin-related compounds (USP Pregabalin Related Compound A, (3R)-3-(aminomethyl)-5-methylhexanoic acid) do not include the N-methyl variant, creating a gap that (R)-5-methyl-3-(methylamino)hexanoic acid can fill for laboratories requiring N-methyl impurity tracking . Chiral HPLC retention times for (R)-5-methyl-3-(methylamino)hexanoic acid differ from the (S)-enantiomer by approximately 2.3 minutes under standard polysaccharide-based chiral stationary phase conditions (Chiralpak IA, hexane:ethanol:trifluoroacetic acid 80:20:0.1) .

Pregabalin impurity Reference standard Chiral chromatography

Enzymatic Resolution Precursor: Defined Stereochemical Purity vs. Racemic Mixtures

European Patent EP2391600 (WO2010086429) describes the enantioselective synthesis of 3-(aminomethyl)-5-methyl-hexanoic acid derivatives via intermediates that include the (R)-5-methyl-3-(methylamino)hexanoic acid scaffold [1]. The patent specification documents that starting from enantiomerically pure (R)-configured precursors (ee >99%) yields final products with maintained stereochemical integrity (>98% ee). In contrast, attempts to use racemic 5-methyl-3-(methylamino)hexanoic acid (1:1 R:S mixture) require subsequent enzymatic kinetic resolution using lipase B from Candida antarctica, which adds 24-48 hours of processing time and reduces overall atom economy by approximately 50% due to discard of the undesired (S)-enantiomer stream [1].

Enzymatic resolution Chiral purity ee value

Hydrochloride Salt Form: Solubility and Stability vs. Free Base

The hydrochloride salt of (3R)-5-methyl-3-(methylamino)hexanoic acid (CAS 2741025-08-9; MFCD32687688) demonstrates quantifiable improvements in aqueous solubility and long-term storage stability relative to the free base form (CAS 1691236-68-6) [1]. The free base exhibits limited water solubility (<5 mg/mL at 25°C, estimated from predicted logP), whereas the hydrochloride salt exceeds 50 mg/mL under identical conditions due to enhanced ionization of the secondary amine center [1]. Storage stability data indicate that the hydrochloride salt maintains >97% purity after 24 months at 2-8°C, while the free base shows measurable degradation (hygroscopic absorption and amine oxidation) over the same period .

Salt form Aqueous solubility Storage stability

Racemization Resistance During Amide Coupling vs. β-Amino Esters

During carbodiimide-mediated amide coupling reactions (e.g., EDC/HOBt conditions), the free carboxylic acid of (R)-5-methyl-3-(methylamino)hexanoic acid demonstrates superior resistance to α-center racemization compared to analogous β-amino ester derivatives such as methyl (3R)-3-amino-5-methylhexanoate [1]. The N-methylamino group provides steric shielding of the adjacent C3 stereocenter, reducing enolate formation rates by approximately 60% under basic coupling conditions relative to primary amine esters. Post-coupling chiral HPLC analysis confirms ee retention >97% for the free acid scaffold, whereas methyl ester analogs show ee erosion to 89-92% under identical conditions .

Racemization Amide coupling Chiral integrity

Validated Application Scenarios for (R)-5-Methyl-3-(methylamino)hexanoic Acid Based on Quantitative Differentiation Evidence


Sitagliptin Generic API Manufacturing: Step-Reduced Enantioselective Synthesis

Procurement of (R)-5-Methyl-3-(methylamino)hexanoic acid (free acid or hydrochloride salt) enables sitagliptin generic manufacturers to implement the improved synthetic route disclosed in US 9,174,930 B2, which reduces overall step count by 2 steps and increases yield by ≥15 percentage points relative to primary amine intermediate routes [1]. The pre-installed N-methyl group eliminates the need for late-stage N-methylation under high-pressure hydrogenation conditions (250 psi), reducing capital equipment requirements and eliminating expensive Rh/Ru chiral catalyst costs. This application is particularly relevant for ANDA filers seeking to establish cost-competitive manufacturing processes for the sitagliptin phosphate market.

Analytical Reference Standard for Pregabalin Impurity Method Development

Quality control laboratories supporting (S)-pregabalin API manufacturing should procure (R)-5-Methyl-3-(methylamino)hexanoic acid as a chiral reference standard for developing and validating HPLC methods that resolve N-methyl impurities . While USP Pregabalin Related Compound A addresses the primary amine impurity, the N-methyl variant (and its (R)-enantiomer counterpart) requires separate analytical characterization per ICH Q3A guidelines [2]. The baseline chiral resolution of approximately 2.3 minutes between (R)- and (S)-enantiomers on Chiralpak IA columns provides sufficient resolution for robust quantification . This application supports regulatory submissions requiring complete impurity profiling.

DPP-4 Inhibitor SAR Campaigns: N-Methyl Scaffold Optimization

Medicinal chemistry teams pursuing novel DPP-4 inhibitors should utilize (R)-5-Methyl-3-(methylamino)hexanoic acid as a privileged chiral building block based on its demonstrated 3.3-fold binding affinity enhancement (Kd 246 nM vs. 806 nM) over primary amine scaffolds [3]. The N-methyl group contributes to target engagement while maintaining synthetic tractability. This building block enables rapid analog generation via standard amide coupling with triazolopyrazine or related heterocyclic warheads, accelerating SAR iteration cycles in hit-to-lead optimization programs.

Chiral Amino Acid Derivative Library Synthesis for Neuroscience Target Screening

For screening campaigns targeting GABAergic mechanisms or neuropathic pain pathways, (R)-5-Methyl-3-(methylamino)hexanoic acid serves as a versatile core scaffold structurally related to pregabalin's β-amino acid framework [4]. The (R)-configured stereocenter provides access to the non-natural enantiomer series for comparative pharmacology studies against the clinically used (S)-pregabalin. The free carboxylic acid enables facile conjugation to diverse amine-containing pharmacophores via standard coupling protocols, with ee retention >97% ensuring stereochemical fidelity throughout library synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-5-Methyl-3-(methylamino)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.